molecular formula C21H22N4O2 B11982979 3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982979
M. Wt: 362.4 g/mol
InChI Key: AONUIEAVNIKLDQ-HYARGMPZSA-N
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Description

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C21H22N4O2 and a molecular weight of 362.435 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE typically involves the reaction of 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid with 2-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-21(2,3)19-13-17(25(24-19)16-10-5-4-6-11-16)20(27)23-22-14-15-9-7-8-12-18(15)26/h4-14,26H,1-3H3,(H,23,27)/b22-14+

InChI Key

AONUIEAVNIKLDQ-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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